N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-10-21-13-14)12-16-7-4-9-20-16/h1-2,4,7-10,13,15H,3,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXMDAVKRWAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxamide group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Substitution with furan-2-ylmethyl and thiophen-3-ylmethyl groups: These groups can be introduced through nucleophilic substitution reactions using furan-2-ylmethyl and thiophen-3-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies indicate that compounds with furan and thiophene moieties exhibit promising antiviral properties. The unique structure of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide allows for interaction with viral proteins or host cell receptors, potentially inhibiting viral replication.
Key Findings:
- Inhibition Studies : Research has shown that structural modifications can significantly enhance the inhibitory activity against specific viral targets. For instance, compounds similar to this one have demonstrated effective inhibition against viruses such as SARS-CoV and Dengue virus, with EC50 values ranging from 0.20 to 0.96 μM .
- Mechanism of Action : The presence of furan and thiophene rings suggests potential interactions with nucleic acids or proteins involved in viral life cycles, enhancing the compound's antiviral efficacy .
Anticancer Applications
The anticancer potential of this compound has been explored in various studies, highlighting its ability to inhibit cancer cell growth through diverse mechanisms.
Case Studies:
- Study on Lung Cancer : A derivative of this compound exhibited an IC50 value of 12 μM against the A549 lung cancer cell line, indicating significant anticancer activity. This demonstrates the importance of structural optimization in enhancing therapeutic effects .
- Tubulin Inhibition : Compounds containing similar heterocyclic structures have been found to act as potent inhibitors of tubulin polymerization, further supporting their potential as anticancer agents .
Enzyme Inhibition Studies
The compound has also shown promise as an enzyme inhibitor, particularly against proteases and other critical enzymes involved in various biological processes.
Research Insights:
- Enzyme Interaction : Studies have indicated that modifications in the furan and thiophene substituents can enhance the inhibitory activity against specific enzymes, suggesting a pathway for optimizing this compound for therapeutic use .
- Cytotoxicity Assessment : In vitro studies on related compounds have demonstrated low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
Summary of Applications
The applications of this compound span several critical areas in medicinal chemistry:
| Application Area | Key Findings |
|---|---|
| Antiviral | Effective against SARS-CoV and Dengue virus; EC50 values between 0.20 - 0.96 μM |
| Anticancer | IC50 of 12 μM against A549 lung cancer cells; inhibits tubulin polymerization |
| Enzyme Inhibition | Low cytotoxicity; potential as an inhibitor for proteases |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the carboxamide group could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Structural Insights :
Table 2: Comparative Properties
Interpretation :
- Thermal Stability : Furmecyclox’s stability up to 250°C makes it suitable for high-temperature formulations, whereas the target compound’s lower decomposition temperature (~200°C) may limit processing methods .
Biological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 315.4 g/mol. It features a cyclohexene moiety, a furan ring, and a thiophene derivative, which contribute to its reactivity and potential interactions with biological systems .
Initial studies suggest that this compound may interact with specific biological targets, including enzymes and receptors involved in various biochemical pathways. Molecular docking studies indicate that the compound has favorable interactions with proteins associated with inflammatory responses and cancer progression .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds containing furan and thiophene moieties. For instance, furan-based derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Furan Derivative 1 | MCF-7 (Breast Cancer) | 2.96 |
| Furan Derivative 2 | NCI-H460 (Lung Cancer) | 2.9 |
| This compound | Various Cancer Lines | TBD |
In particular, compounds featuring the furan ring have demonstrated strong pro-apoptotic effects, inducing cell cycle disruptions and apoptosis through mitochondrial pathways .
Cytotoxicity Studies
A study involving this compound reported its cytotoxic effects on human cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing significant inhibition of cell viability at nanomolar concentrations.
Case Studies
- Furan-Based Compounds : A series of furan derivatives were synthesized and tested for their cytotoxic activities against MCF-7 cells. Results indicated that the most potent derivatives had IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
- Mechanistic Insights : Flow cytometry analysis showed that treatment with certain furan derivatives led to an increase in cells at the pre-G1 phase, indicating apoptosis. The expression levels of apoptosis-related proteins such as p53 and Bax were significantly elevated, while Bcl-2 levels decreased .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR are essential to confirm substituent attachment (e.g., furan/thiophene methylene protons at δ 4.0–4.5 ppm) and cyclohexene ring geometry.
- X-ray crystallography : For resolving stereochemical ambiguity in the cyclohexene ring, SHELX programs (e.g., SHELXL for refinement) are widely used to analyze single-crystal data, providing bond-length precision (mean σ ~0.003 Å) and R-factors <0.04.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ ions) and isotopic patterns.
How can researchers design experiments to evaluate its potential as an EGFR inhibitor?
Q. Advanced
- Cell line selection : Use EGFR-expressing cancer lines (e.g., A549 lung adenocarcinoma, HeLa cervical cancer) and normal cells (e.g., HL7702 hepatocytes) to assess selectivity.
- Assay protocols :
- MTT viability assays : Dose-response curves (0.1–100 μM) over 48–72 hours.
- EGFR phosphorylation inhibition : Western blotting with anti-pEGFR antibodies.
- Reference controls : Include gefitinib (EGFR inhibitor) and solvent-only controls.
- Data interpretation : Calculate IC₅₀ values and compare cytotoxicity profiles across cell lines to infer EGFR-specific activity.
How should researchers resolve contradictions in biological activity data across structural analogs?
Q. Advanced
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., furan vs. thiophene position, cyclohexene substituents) on bioactivity. For example, C5-position modifications in indole-carboxamide derivatives significantly enhanced EGFR inhibition.
- Purity validation : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from synthetic byproducts.
- Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to minimize variability.
What methodologies optimize reaction yields for complex carboxamide derivatives?
Q. Advanced
- Catalyst screening : PS-BEMP in THF enables rapid cyclization (e.g., 5–32 hours) and high yields (98%) for spirolactam analogs.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates in amide couplings.
- Temperature control : Room-temperature reactions minimize side-product formation in sensitive systems.
How can computational tools aid in predicting the compound’s biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR kinase domains or TRPM8 ion channels.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions (cyclohexene ring) for target binding.
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and metabolic stability.
What are the challenges in analyzing the cyclohexene ring’s conformational flexibility?
Q. Advanced
- Dynamic NMR : Variable-temperature ¹H NMR can detect ring-flipping dynamics (e.g., coalescence temperatures).
- NOESY experiments : Correlate spatial proximity of substituents to determine preferred chair or boat conformations.
- DFT calculations : Gaussian or ORCA simulations predict stable conformers and transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
